molecular formula C7H5BrF2O B14088051 4-Bromo-2-(difluoromethyl)phenol

4-Bromo-2-(difluoromethyl)phenol

Cat. No.: B14088051
M. Wt: 223.01 g/mol
InChI Key: OSHOXKTZTKJRRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)phenol typically involves the introduction of bromine and difluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or distillation to obtain the pure compound. The choice of reagents and conditions is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Phenol derivatives with reduced bromine content.

    Substitution: Phenolic compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and difluoromethyl groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Bromo-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a difluoromethyl group.

    4-Bromo-2-(methyl)phenol: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

4-Bromo-2-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .

Biological Activity

4-Bromo-2-(difluoromethyl)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
IUPAC NameThis compound
InChI KeyOSHOXKTZTKJRRM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and difluoromethyl groups facilitate halogen bonding and hydrophobic interactions. These interactions can influence enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria.

Antibacterial Efficacy

A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coli125
Klebsiella pneumoniae15.6

The compound exhibited bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity, surpassing fluconazole in effectiveness against certain fungi:

Fungal StrainMIC (μg/mL)
Candida albicans62.5
Aspergillus niger250

These findings suggest that the compound may be a viable candidate for further development in antifungal therapies .

Case Studies

  • Antimicrobial Screening : A study conducted on various derivatives of halogenated phenols highlighted the importance of substituents like bromine and difluoromethyl in enhancing antimicrobial activity. The research demonstrated that compounds with these substitutions had improved efficacy against resistant strains of bacteria .
  • Biofilm Inhibition : Research focusing on biofilm-forming bacteria revealed that this compound significantly inhibited biofilm formation in Staphylococcus aureus, with a Minimum Biofilm Inhibitory Concentration (MBIC) of approximately 62 μg/mL. This property is crucial for developing treatments against chronic infections where biofilms are prevalent .

Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)phenol

InChI

InChI=1S/C7H5BrF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H

InChI Key

OSHOXKTZTKJRRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)O

Origin of Product

United States

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